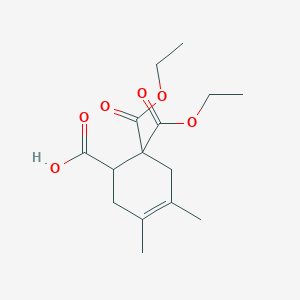
6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C15H22O6 and its molecular weight is 298.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Step 1: Starting with a cyclohexene derivative, subjecting it to esterification reactions to introduce ethoxycarbonyl groups.
Step 2: Methyl groups can be introduced via alkylation reactions.
Reaction Conditions: The reactions require specific catalysts, appropriate temperatures, and solvents to ensure successful synthesis.
Industrial Production Methods:
In industrial settings, the production process may involve large-scale esterification and alkylation reactions, utilizing continuous flow reactors to enhance efficiency and yield. Precise control over reaction parameters is crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions where the ethoxycarbonyl groups are oxidized to carboxylic acids.
Reduction: Reduction reactions can reduce the ethoxycarbonyl groups to primary alcohols.
Substitution: Substitution reactions may replace one of the ethoxycarbonyl groups with another functional group.
Common Reagents and Conditions:
Oxidation: Often requires oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are used.
Substitution: Various nucleophiles and appropriate catalysts can facilitate substitution reactions.
Major Products:
Oxidation products include carboxylic acids.
Reduction products include primary alcohols.
Substitution products depend on the nucleophile used in the reaction.
Scientific Research Applications: 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid finds applications in several research domains:
Chemistry: Used in synthesis of complex organic molecules, studying reaction mechanisms, and exploring new catalytic processes.
Biology: Investigated for potential use in developing pharmaceuticals due to its unique structure.
Medicine: May serve as a building block for drug synthesis or as a model compound for studying biological interactions.
Industry: Employed in the production of specialized polymers and materials with desired chemical properties.
Mechanism of Action: The compound's effects are exerted through its interaction with various molecular targets and pathways. Its ester groups can participate in hydrolysis reactions, releasing active species that may interact with enzymes or receptors in biological systems. The cyclohexene ring structure can serve as a scaffold for binding with specific proteins, influencing biochemical pathways.
Comparison with Similar Compounds: When compared to similar compounds such as 3,4-dimethylcyclohex-3-ene-1-carboxylic acid or 6,6-bis(methoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, this compound stands out due to its unique substitution pattern. The presence of multiple ethoxycarbonyl groups enhances its reactivity and potential for diverse chemical modifications, making it a versatile tool in chemical synthesis and research.
Other similar compounds include:
6,6-Bis(methoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
3,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Properties
IUPAC Name |
6,6-bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-5-20-13(18)15(14(19)21-6-2)8-10(4)9(3)7-11(15)12(16)17/h11H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVBVPQDROEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(CC1C(=O)O)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

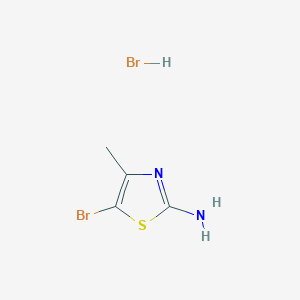

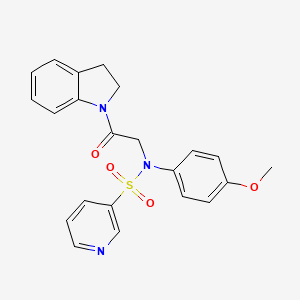
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)
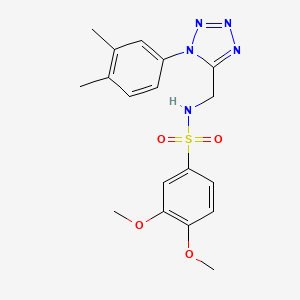
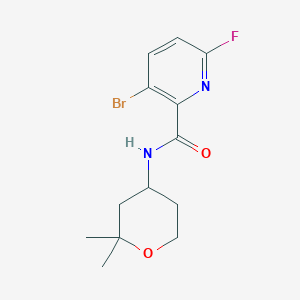
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2994545.png)
![2-Bromo-3-[[(4-fluorosulfonyloxyphenyl)carbamoylamino]methyl]thiophene](/img/structure/B2994546.png)
![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)
![Methyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2994548.png)
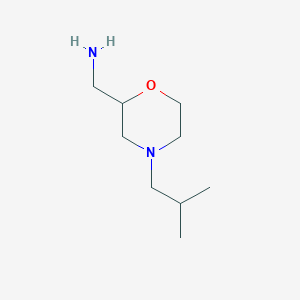

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)
